molecular formula C6H11N3O B1276875 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 51546-08-8

2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1276875
CAS RN: 51546-08-8
M. Wt: 141.17 g/mol
InChI Key: ANQYOZSPKNDFPD-UHFFFAOYSA-N
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Patent
US06645258B2

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 16.7 g (0.22 mol) of β-hydroxyethylhydrazine and the mixture was then heated at reflux for 12 hours. The n-pentanol was subsequently distilled off under reduced pressure. A thick oil was obtained, which crystallizes by addition of 150 cm3 of isopropyl ether. A beige solid was obtained, which was filtered off on a sinter funnel. After drying under vacuum at 40° C., 18 g of the expected product were obtained in the form of a beige solid, the melting point of which was from 66 to 68° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:6])=[CH:3]\[C:4]#[N:5].[OH:7][CH2:8][CH2:9][NH:10]N>C(O)CCCC>[NH2:5][C:4]1[N:10]([CH2:9][CH2:8][OH:7])[N:1]=[C:2]([CH3:6])[CH:3]=1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
N\C(=C/C#N)\C
Name
Quantity
16.7 g
Type
reactant
Smiles
OCCNN
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
The n-pentanol was subsequently distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
A thick oil was obtained
CUSTOM
Type
CUSTOM
Details
which crystallizes by addition of 150 cm3 of isopropyl ether
CUSTOM
Type
CUSTOM
Details
A beige solid was obtained
FILTRATION
Type
FILTRATION
Details
which was filtered off on a sinter funnel
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.